![molecular formula C23H27N2O2P B2826212 Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate CAS No. 476326-76-8](/img/structure/B2826212.png)
Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate is a complex organic compound. It contains a total of 53 bonds, including 26 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 tertiary amines (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecule consists of several atoms including Hydrogen, Carbon, Nitrogen, Oxygen, and Phosphorous . It contains a total of 53 bonds; 26 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 tertiary amine(s) (aromatic), and 1 hydroxyl group(s) .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Shaikh et al. (2016) presented a solvent-free synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates, showcasing their potential as antifungal agents. This research highlighted the efficient, eco-friendly, and reusable catalyst [Et3NH][HSO4] for one-pot, three-component condensation, emphasizing advantages such as excellent yields, short reaction time, and mild conditions. The newly synthesized compounds were evaluated for antifungal and antioxidant activity, demonstrating significant potential in these areas (Shaikh et al., 2016).
Chemical Reactivity and Applications
Research by Budzisz Elż and Pastuszko Slawomir (1999) investigated the reactivity of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to novel cyclic phosphonic analogues of chromone. These findings suggest the versatility and potential applications of phosphinate compounds in synthesizing cyclic phosphonic analogues with varied functionalities (Budzisz Elż & Pastuszko Slawomir, 1999).
Polymer Science and Functionalization
Kim et al. (1998) discussed the synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene through a Wittig-type reaction, aiming at polymer chain end functionalization. This study opens up avenues for creating terminally functionalized polymers with aromatic tertiary amine groups, which could have implications in various polymer science applications, such as materials with specific end-group functionalities (Kim et al., 1998).
Carboxyl-Protecting Group in Peptide Chemistry
The study by Chantreux et al. (1984) explored the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection of amino acids or peptides, showcasing an innovative approach to peptide synthesis. This research demonstrated a mild and efficient method for introducing and removing the protective group, thus providing valuable insights for peptide chemistry (Chantreux et al., 1984).
Propriétés
IUPAC Name |
4-[[anilino(phenyl)methyl]-ethoxyphosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N2O2P/c1-4-27-28(26,22-17-15-21(16-18-22)25(2)3)23(19-11-7-5-8-12-19)24-20-13-9-6-10-14-20/h5-18,23-24H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNFUSLAQHCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
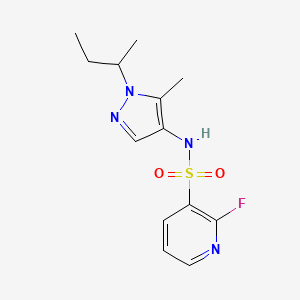
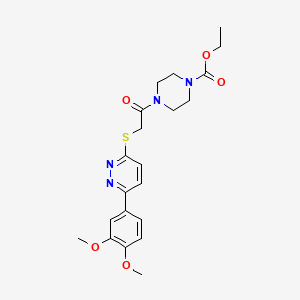
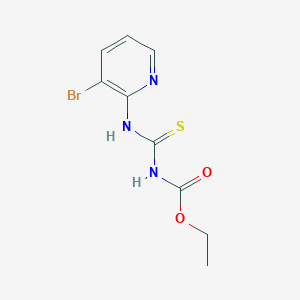


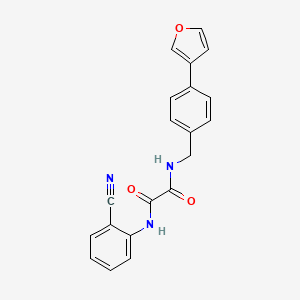
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)


![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)
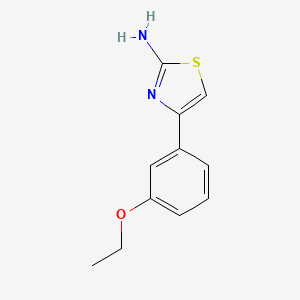
![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)
![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
